N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential applications. This compound features a furan ring, which is known for its reactivity and versatility in various chemical reactions. The presence of a cyclopropylpyrimidinyl group further enhances its chemical properties, making it a valuable candidate for research and development in pharmaceuticals and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide typically involves the reaction of 6-cyclopropylpyrimidine-4-carbaldehyde with furan-2-carboxylic acid in the presence of a coupling reagent. Commonly used coupling reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
For industrial-scale production, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between 6-cyclopropylpyrimidine-4-carbaldehyde and furan-2-carboxylic acid, resulting in higher yields and shorter reaction times . The use of microwave reactors allows for precise control over reaction parameters, making it a viable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form furan-2-carboxamide derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Furan-2-carboxamide derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, its anticancer activity may be attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), thereby blocking the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-((6-cyclopropylpyrimidin-4-yl)methyl)benzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.
Furan carboxanilides: A class of compounds that includes carboxine, oxicarboxine, and boscalid, known for their fungicidal properties.
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide stands out due to its unique combination of a furan ring and a cyclopropylpyrimidinyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSMWVAZQPOWGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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